6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is a complex organic compound with a unique structure that includes an oxetane ring and a biphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and biphenyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring and biphenyl group play crucial roles in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to receptors or enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N4’-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4’-diphenylbiphenyl-4,4’-diamine: This compound shares structural similarities but has different functional groups and applications.
(3-Ethyloxetan-3-yl)methyl Methacrylate: Another compound with an oxetane ring, used in polymer synthesis.
Uniqueness
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is unique due to its combination of an oxetane ring and a biphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Eigenschaften
CAS-Nummer |
875800-49-0 |
---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6-[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H32O4/c1-2-24(17-26-18-24)19-28-23-13-9-21(10-14-23)20-7-11-22(12-8-20)27-16-6-4-3-5-15-25/h7-14,25H,2-6,15-19H2,1H3 |
InChI-Schlüssel |
RMWBNPGZTHQSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.